![molecular formula C27H18ClNO5 B5052742 3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5052742.png)
3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a useful research compound. Its molecular formula is C27H18ClNO5 and its molecular weight is 471.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.0873504 g/mol and the complexity rating of the compound is 887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C28H20ClNO5
- Molecular Weight : 485.92 g/mol
- CAS Number : 313507-24-3
The compound features a unique spiro structure that combines a furo[3,4-c]pyrrole moiety with an indene system. The presence of chlorophenyl and methylphenyl groups may influence its biological interactions significantly.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. A case study involving the screening of drug libraries on multicellular spheroids revealed that compounds similar to this structure can inhibit tumor growth effectively. The mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of angiogenesis .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds within the same class. For instance, derivatives exhibiting structural similarities have shown efficacy against various bacterial strains and fungi. The presence of halogenated phenyl groups is believed to enhance the antimicrobial activity by disrupting microbial cell membranes .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cancer cells, promoting cell death.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that are crucial for cell survival and proliferation.
Case Studies
- Anticancer Screening : A study published in 2019 identified novel anticancer compounds through high-throughput screening methods. Compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines .
- Antimicrobial Efficacy : Another investigation focused on related spiro compounds showed promising results against bacterial pathogens like Xanthomonas axonopodis and Ralstonia solanacearum. The study indicated that these compounds could serve as potential leads for developing new antimicrobial agents .
Data Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells.
- Inhibition of Angiogenesis : It disrupts the formation of new blood vessels that tumors require for growth.
A notable case study involved high-throughput screening of drug libraries which identified this compound as a potent inhibitor of tumor growth in multicellular spheroids .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of bacterial strains and fungi. The presence of halogenated phenyl groups is believed to enhance this activity by disrupting microbial cell membranes. For instance:
- Derivatives similar to this compound have shown efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum, suggesting potential for developing new antimicrobial agents .
Anticancer Screening
A study published in 2019 utilized high-throughput screening methods to evaluate compounds with structural similarities to this compound, revealing significant cytotoxicity against various cancer cell lines.
Antimicrobial Efficacy
Another investigation focused on related spiro compounds demonstrated promising results against bacterial pathogens, indicating their potential as leads for new antimicrobial agents .
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClNO5/c1-14-10-12-15(13-11-14)29-25(32)20-21(26(29)33)27(34-22(20)18-8-4-5-9-19(18)28)23(30)16-6-2-3-7-17(16)24(27)31/h2-13,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVJJAGZCZAETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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